4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound featuring a thiazole ring and morpholine groups. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone . The morpholine groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and morpholine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to its combination of a thiazole ring and morpholine groups, which confer distinct chemical and biological properties. This combination is not commonly found in other thiazole derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H27N3O3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
[4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H27N3O3S/c22-18(21-6-8-23-9-7-21)16-12-20(5-10-24-16)11-15-13-25-17(19-15)14-3-1-2-4-14/h13-14,16H,1-12H2 |
InChI Key |
GGUINAPEXIIXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)CN3CCOC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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